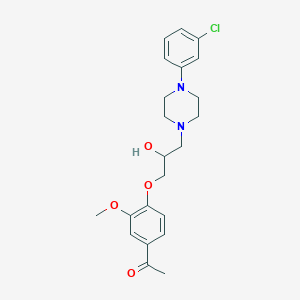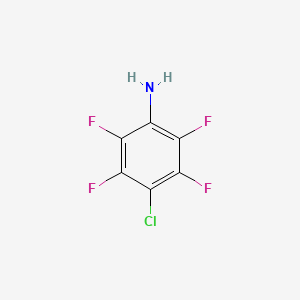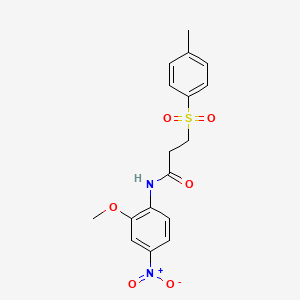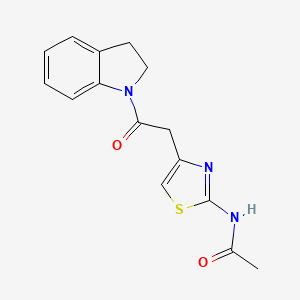
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide, also known as QZ-7, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. QZ-7 is a quinazoline derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies on quinazolinone derivatives, including those with sulfonamide linkages, have demonstrated significant antimicrobial properties. For example, Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones, which showed remarkable antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like C. albicans, A. niger, and A. clavatus (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similarly, another study by Patel et al. (2010) on novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones also highlighted their significant antibacterial and antifungal activities (Patel & Patel, 2010).
Anticancer Properties
Quinazolinone-based compounds have been identified as potential anticancer agents. Teng Shao and colleagues (2014) discovered 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors with significant antiproliferative activities against various human cancer cell lines. These compounds, through their effect on the PI3K/AKT/mTOR pathway, demonstrated a notable anticancer effect in preclinical models (Shao et al., 2014).
Dye Synthesis
The structural motif of quinazolinone sulfonamides has also found applications in the synthesis of dyes. Navadiya et al. (2008) reported the synthesis of N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives, which demonstrated promising dyeing properties for various fibers. This suggests the potential of quinazolinone derivatives in the development of new dyes with diverse applications (Navadiya, Dave, Jivani, Undavia, & Patwa, 2008).
Propiedades
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-24(27-19-14-16-21(17-15-19)32-20-9-3-1-4-10-20)13-5-2-8-18-29-25(31)22-11-6-7-12-23(22)28-26(29)33/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18H2,(H,27,30)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVMZIWGQRNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)





![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)
